molecular formula C14H18N2O B11045428 N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide

N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide

Cat. No.: B11045428
M. Wt: 230.31 g/mol
InChI Key: UCJCNPDPQQYIBN-UHFFFAOYSA-N
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Description

N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide is a chemical compound that belongs to the class of dihydroquinolines. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals and industrial applications. The structure of this compound consists of a quinoline ring system with three methyl groups and an acetamide group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide typically involves the condensation of aniline with acetone in the presence of a catalyst. This reaction forms 2,2,4-trimethyl-1,2-dihydroquinoline, which is then further reacted with acetic anhydride to form the acetamide derivative . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Metal-modified catalysts, such as Zn2+ or Sn2+ exchanged tungstophosphoric acid supported on γ-Al2O3, have been employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted acetamides. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit lipid peroxidation, which is a process that leads to cell damage. It also acts as an antagonist of certain receptors, such as the follicle-stimulating hormone receptor . These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide include:

Uniqueness

This compound is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable chemical entity.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-(2,2,4-trimethyl-1H-quinolin-6-yl)acetamide

InChI

InChI=1S/C14H18N2O/c1-9-8-14(3,4)16-13-6-5-11(7-12(9)13)15-10(2)17/h5-8,16H,1-4H3,(H,15,17)

InChI Key

UCJCNPDPQQYIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)NC(=O)C)(C)C

Origin of Product

United States

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